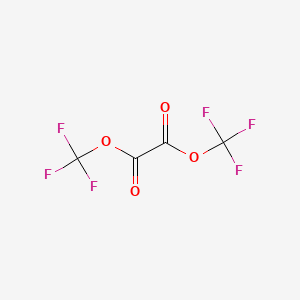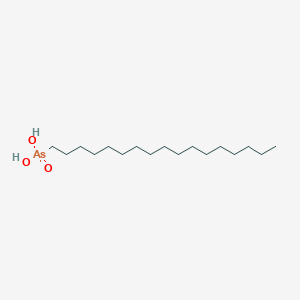
Heptadecylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecylarsonic acid is an organoarsenic compound characterized by a heptadecyl group attached to an arsonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: Heptadecylarsonic acid can be synthesized through the reaction of heptadecyl halides with sodium arsenite under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Heptadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding heptadecylarsine.
Substitution: The arsonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Heptadecylarsonic oxide.
Reduction: Heptadecylarsine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Heptadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of heptadecylarsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can target specific enzymes and proteins, disrupting their normal function. This can result in antimicrobial or anticancer activity, depending on the context of its use.
類似化合物との比較
Heptadecylarsonic acid can be compared with other organoarsenic compounds such as:
- Phenylarsonic acid
- Methylarsonic acid
- Dimethylarsinic acid
Uniqueness: this compound is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties compared to shorter-chain organoarsenic compounds. This can influence its solubility, reactivity, and biological activity.
特性
CAS番号 |
18855-19-1 |
|---|---|
分子式 |
C17H37AsO3 |
分子量 |
364.4 g/mol |
IUPAC名 |
heptadecylarsonic acid |
InChI |
InChI=1S/C17H37AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19,20)21/h2-17H2,1H3,(H2,19,20,21) |
InChIキー |
BLGCDACAROJHCY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


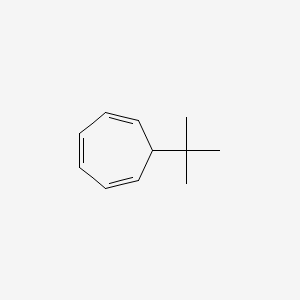
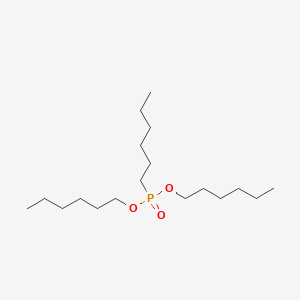

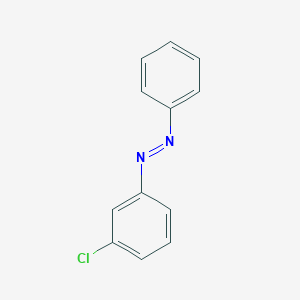

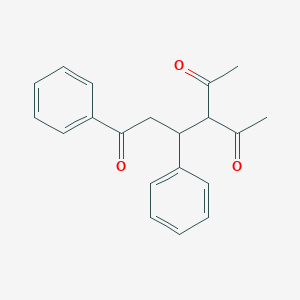

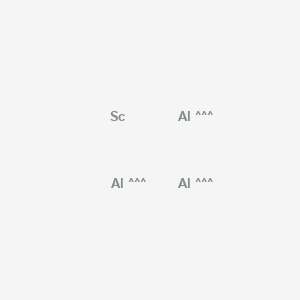
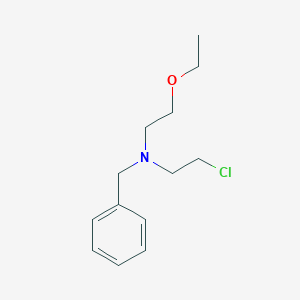
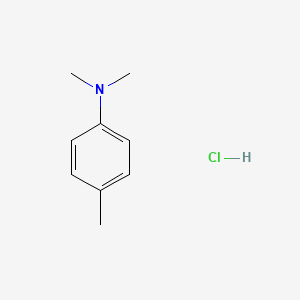
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

